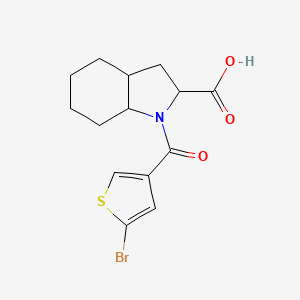![molecular formula C12H14N2O6 B7541312 3-[[2-(3-Nitrophenoxy)acetyl]amino]butanoic acid](/img/structure/B7541312.png)
3-[[2-(3-Nitrophenoxy)acetyl]amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[2-(3-Nitrophenoxy)acetyl]amino]butanoic acid, commonly known as NPB, is a chemical compound that belongs to the class of non-proteinogenic amino acids. NPB has been extensively studied for its potential use as a research tool in various scientific fields, including biochemistry, pharmacology, and neuroscience.
作用機序
NPB is a non-proteinogenic amino acid that can act as a substrate for enzymes such as acyl-CoA synthetase and fatty acid amide hydrolase. When NPB is converted to its acyl-CoA derivative by acyl-CoA synthetase, it can be incorporated into cellular membranes and modulate their properties. When NPB is hydrolyzed by fatty acid amide hydrolase, it can generate 3-nitrophenoxyacetic acid, which can act as a competitive inhibitor of fatty acid amide hydrolase and increase the levels of endogenous fatty acid amides such as anandamide.
Biochemical and Physiological Effects:
NPB has been shown to modulate the properties of cellular membranes, including their fluidity, permeability, and curvature. NPB has also been shown to increase the levels of endogenous fatty acid amides such as anandamide, which can activate the endocannabinoid system and produce analgesic, anti-inflammatory, and neuroprotective effects. However, the physiological effects of NPB are still poorly understood and require further investigation.
実験室実験の利点と制限
NPB has several advantages as a research tool, including its stability, solubility, and ease of synthesis. However, NPB also has several limitations, including its low yield, low potency, and limited availability. Moreover, the use of NPB requires specialized expertise and equipment, such as acyl-CoA synthetase and fatty acid amide hydrolase assays.
将来の方向性
NPB has several potential future directions as a research tool, including its use as a probe for studying the endocannabinoid system, its use as a tool for studying the properties of cellular membranes, and its use as a substrate for enzyme engineering. Moreover, the development of new synthesis methods and analogs of NPB could lead to the discovery of new drugs and therapeutic agents.
合成法
The synthesis of NPB involves the reaction of 3-nitrophenoxyacetic acid with N-Boc-1,4-diaminobutane in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours, followed by purification using column chromatography. The yield of NPB obtained from this method is typically around 50%.
科学的研究の応用
NPB has been used as a research tool in various scientific fields, including biochemistry, pharmacology, and neuroscience. In biochemistry, NPB has been used as a substrate for enzymes such as acyl-CoA synthetase and fatty acid amide hydrolase. In pharmacology, NPB has been used to study the mechanism of action of drugs that target the endocannabinoid system, such as inhibitors of fatty acid amide hydrolase. In neuroscience, NPB has been used to study the role of the endocannabinoid system in synaptic plasticity and neuroprotection.
特性
IUPAC Name |
3-[[2-(3-nitrophenoxy)acetyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-8(5-12(16)17)13-11(15)7-20-10-4-2-3-9(6-10)14(18)19/h2-4,6,8H,5,7H2,1H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFJLSOYYFIJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)COC1=CC=CC(=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(3-Nitrophenoxy)acetyl]amino]butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541245.png)
![1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541249.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541254.png)

![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541260.png)

![2-(2-bromophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7541275.png)
![2-(2-iodophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7541280.png)

![1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B7541295.png)

![4-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-methylamino]butanoic acid](/img/structure/B7541302.png)
![3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7541313.png)
![4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid](/img/structure/B7541318.png)